molecular formula C30H39NO2 B11930016 (8S,9R,10R,11S,13S,14S,17S)-11-[4-(dimethylamino)phenyl]-17-hydroxy-10,13-dimethyl-17-prop-1-ynyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one

(8S,9R,10R,11S,13S,14S,17S)-11-[4-(dimethylamino)phenyl]-17-hydroxy-10,13-dimethyl-17-prop-1-ynyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one

Cat. No.: B11930016
M. Wt: 445.6 g/mol
InChI Key: LJUSMSPTDKGAFT-LMNHVJTASA-N
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Description

The compound (8S,9R,10R,11S,13S,14S,17S)-11-[4-(dimethylamino)phenyl]-17-hydroxy-10,13-dimethyl-17-prop-1-ynyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one is a complex organic molecule with significant biological and chemical properties. This compound is characterized by its intricate structure, which includes multiple chiral centers and functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core, the introduction of the dimethylamino group, and the addition of the prop-1-ynyl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the correct stereochemistry and yield.

    Formation of the Cyclopenta[a]phenanthrene Core: This step usually involves a series of cyclization reactions, often catalyzed by Lewis acids such as aluminum chloride or boron trifluoride.

    Introduction of the Dimethylamino Group: This can be achieved through nucleophilic substitution reactions, where a suitable leaving group is replaced by the dimethylamino group using reagents like dimethylamine.

    Addition of the Prop-1-ynyl Group: This step often involves the use of alkynylation reactions, where the prop-1-ynyl group is introduced using reagents like propargyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost, yield, and safety. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation reactions to form ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The carbonyl group can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Dimethylamine, propargyl bromide, and other nucleophiles.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Thymoquinone: Known for its anticancer and anti-inflammatory properties.

    Allicin: Exhibits antimicrobial and anticancer activities.

    Resveratrol: Studied for its antioxidant and anticancer effects.

    Parthenolide: Known for its anti-inflammatory and anticancer properties.

    Epigallocatechin gallate: Exhibits antioxidant and anticancer activities.

    Piperine: Known for its bioenhancing and anticancer properties.

Uniqueness

The uniqueness of (8S,9R,10R,11S,13S,14S,17S)-11-[4-(dimethylamino)phenyl]-17-hydroxy-10,13-dimethyl-17-prop-1-ynyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one lies in its complex structure and the presence of multiple functional groups, which confer a wide range of chemical reactivity and biological activities. This makes it a versatile compound for various scientific research applications.

Properties

Molecular Formula

C30H39NO2

Molecular Weight

445.6 g/mol

IUPAC Name

(8S,9R,10R,11S,13S,14S,17S)-11-[4-(dimethylamino)phenyl]-17-hydroxy-10,13-dimethyl-17-prop-1-ynyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C30H39NO2/c1-6-15-30(33)17-14-26-24-12-9-21-18-23(32)13-16-28(21,2)27(24)25(19-29(26,30)3)20-7-10-22(11-8-20)31(4)5/h7-8,10-11,18,24-27,33H,9,12-14,16-17,19H2,1-5H3/t24-,25+,26-,27+,28-,29-,30-/m0/s1

InChI Key

LJUSMSPTDKGAFT-LMNHVJTASA-N

Isomeric SMILES

CC#C[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C5=CC=C(C=C5)N(C)C)C)O

Canonical SMILES

CC#CC1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)C5=CC=C(C=C5)N(C)C)C)O

Origin of Product

United States

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